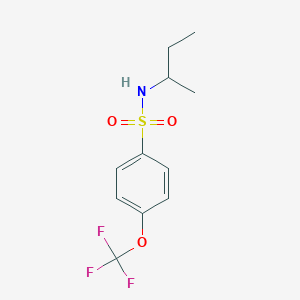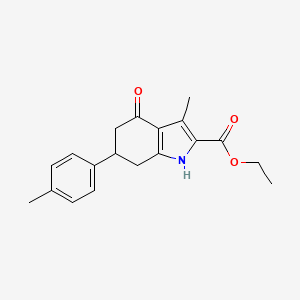
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CDMQ, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. CDMQ is a synthetic compound that belongs to the quinolinone family, which has been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide, which may contribute to its anti-inflammatory properties. Additionally, 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival. Additionally, 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its composition and purity. Additionally, 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, there are also limitations to using 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential therapeutic applications. Additionally, the synthesis of 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can be challenging, and it may not be readily available for use in some labs.
Direcciones Futuras
There are several future directions for research on 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and its potential therapeutic applications. Other areas of interest include the development of new synthetic methods for 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and the optimization of its synthesis for improved yield and purity. Overall, the potential therapeutic applications of 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone make it an exciting area of research for scientists in various fields.
Aplicaciones Científicas De Investigación
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have various therapeutic applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. 4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-22-15-5-4-10(6-13(15)19)11-8-18(21)20-14-9-17(24-3)16(23-2)7-12(11)14/h4-7,9,11H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXETZZOTNNPDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-isobutyl-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438071.png)
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B4438077.png)
![{4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol](/img/structure/B4438091.png)
![N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide](/img/structure/B4438096.png)

![N-(4-methoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438109.png)

![3-benzyl-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438115.png)
![[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4438122.png)
![N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4438127.png)
![2-(3,4-dimethoxyphenyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4438135.png)
![1,6,7-trimethyl-8-[2-(3-methyl-1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4438144.png)
![N-(tert-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438157.png)
![4-[(allylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4438163.png)